molecular formula C11H9ClN2O B1204703 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 947-95-5

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1204703
CAS No.: 947-95-5
M. Wt: 220.65 g/mol
InChI Key: DKZPJLZXLKAMDO-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate compound used in the synthesis of various pyrazole derivatives. The pyrazole ring is an important structural motif found in many biologically and pharmaceutically active compounds. Over the past few years, pyrazoles and their derivatives have attracted significant attention due to their wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . These interactions are often mediated through specific binding sites on the enzymes or proteins, leading to inhibition or activation of their biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to possess antimicrobial and antiviral activities, which are likely mediated through the disruption of cellular processes in pathogens . Additionally, its anticancer properties suggest that it may interfere with cell proliferation and induce apoptosis in tumor cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Over time, it may undergo metabolic degradation, leading to the formation of metabolites that could have distinct biological activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial and anti-inflammatory activities. At higher doses, it could potentially cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-response relationship is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with cytochrome P450 enzymes could lead to the formation of reactive metabolites, which may contribute to its biological activities . Additionally, this compound may affect the levels of key metabolites involved in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it may influence cellular energy production and apoptosis . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Preparation Methods

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized using several methods. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at 0°C, followed by heating the reaction mixture . Another method involves the reaction of 1H-pyrazol-5(4H)-one with bis(trichloromethyl)carbonate in DMF instead of the traditional POCl3-DMF system . Industrial production methods typically involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:

These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZPJLZXLKAMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346527
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-95-5
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947-95-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
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Synthesis routes and methods

Procedure details

A solution containing 1.0 g of 5-methyl-2-phenyl-2H-pyrazol-3-ol (commercially available e.g. Aldrich M7,080-0) and 2.1 ml of phosphorus oxychloride in 10 ml of anhydrous N,N-dimethylformamide was stirred under nitrogen at 100° C. for 4 h. The mixture was poured into 70 ml of saturated sodium hydrogen carbonate and extracted three times with 60 ml of dichloromethane. The combined extracts were dried over magnesium sulphate, filtered and evaporated. The residue was purified by chromatography on silica gel using dichloromethane/methanol for the elution to give 177 mg of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as yellow needles.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is C11H9ClN2O, and its molecular weight is 220.66 g/mol. []

A: Researchers commonly characterize this compound using Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, , ]

A: While specific stability data may vary, research indicates that this compound serves as a versatile building block in organic synthesis. It undergoes various reactions like condensation [], nucleophilic substitution [], and cyclocondensation [, ] to yield diverse derivatives.

A: Current research primarily focuses on utilizing this compound as a building block for synthesizing other compounds, including heterocycles like pyrazoles, thiazoles, and oxadiazoles. [, , ] Its catalytic properties remain largely unexplored.

A: Structural modifications significantly impact the compound's reactivity. For example, replacing the chlorine atom with different substituents like aryloxy or amino groups alters its reaction pathway and product formation. [, ] The nature of the aryl substituent at the 1-position of the pyrazole ring also influences the reaction outcome. []

ANone: Common analytical techniques include:

  • Spectroscopy: IR, 1H NMR, 13C NMR, and MS for structural elucidation. [, , ]

A: Researchers are exploring alternative synthetic routes and starting materials to access similar or improved compounds. This exploration involves modifying the substitution pattern on the pyrazole ring or exploring different heterocyclic scaffolds. []

ANone: Essential resources include:

    ANone: While a comprehensive historical account is unavailable, research on this compound and its derivatives has gained momentum in recent decades, driven by its potential in medicinal chemistry and materials science. The development of efficient synthetic routes and the exploration of its diverse reactivity represent significant milestones in this field.

    ANone: The compound's versatility as a building block finds applications in:

    • Medicinal Chemistry: Synthesis of biologically active compounds, particularly in the development of anticonvulsant agents and potential drug candidates. [, ]

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